Lipophilicity (LogP) Differentiates Membrane Permeability and Target Engagement
The N-benzyl substitution markedly increases calculated lipophilicity compared to the parent unsubstituted amine. N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exhibits a LogP of 3.06 [1], whereas 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has a LogP of approximately 1.95 [2]. This ~1.1 LogP unit increase corresponds to a theoretical >10-fold increase in partition coefficient, significantly impacting membrane permeability and in vivo distribution.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.05590 |
| Comparator Or Baseline | 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (unsubstituted): LogP = 1.9459722 |
| Quantified Difference | ΔLogP ≈ +1.11 |
| Conditions | In silico calculation using standard prediction algorithms |
Why This Matters
Higher LogP directly correlates with enhanced passive membrane permeability, a critical parameter for CNS-targeted programs and for achieving adequate intracellular concentrations in antimicrobial or anticancer assays.
- [1] ChemSrc. N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine properties. LogP: 3.05590. 2016. View Source
- [2] Chembase. 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine properties. LogP: 1.9459722. CAS 2933-29-1. View Source
